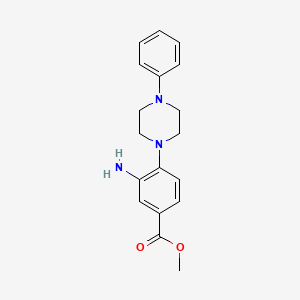

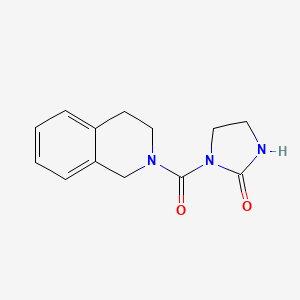

Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate

Übersicht

Beschreibung

“Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C18H21N3O2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate” is represented by the InChI code: 1S/C18H21N3O2/c1-23-18(22)14-7-8-17(16(19)13-14)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12,19H2,1H3 .Wissenschaftliche Forschungsanwendungen

PPARγ Agonists Development

The search for potent and selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists led to the evaluation of various compounds, including those with structural motifs related to Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate. These studies aim to optimize the phenyl alkyl ether moiety, focusing on enhancing aqueous solubility and achieving desired pharmacological profiles for potential therapeutic applications in diabetes and obesity (Collins et al., 1998).

Tubulin Polymerization Inhibition for Anticancer Activity

Research into anticancer agents has identified Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a promising compound. It acts by inhibiting tubulin polymerization, which is critical for cell division. This mechanism is explored for its potential to suppress the proliferation of cancer cells, offering a pathway for the development of novel cancer therapies (Minegishi et al., 2015).

Hydrogen Bonding in Molecular Structures

Investigations into the molecular and crystal structures of compounds similar to Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate have revealed intricate hydrogen-bonding patterns. These studies provide insights into how molecular interactions influence the stability and properties of these compounds, with implications for designing materials and drugs with specific functions (Portilla et al., 2007).

Prodrug Development for Enhanced Drug Delivery

Research on prodrugs has led to the synthesis of various N-substituted aminomethylbenzoate esters, aiming to improve the water solubility and bioavailability of drugs like metronidazole. These studies highlight the potential of such derivatives in developing more effective and convenient drug formulations for parenteral administration (Jensen et al., 1990).

Synthesis of N-Methylpiperazine Derivatives

The synthesis of new carboxylic acid amides incorporating the N-methylpiperazine fragment showcases the versatility of Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate-related structures. These compounds are explored for various pharmacological activities, including as intermediates in the synthesis of significant pharmaceutical agents (Koroleva et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-18(22)14-7-8-17(16(19)13-14)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFVTIIWLSODHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331331 | |

| Record name | methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665710 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate | |

CAS RN |

65639-65-8 | |

| Record name | methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]isothiazole-5-carboxylic acid](/img/structure/B2693941.png)

![N-1,3-benzodioxol-5-yl-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2693945.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2693946.png)

![2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2693947.png)

![3-[3-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2693959.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2693960.png)

![2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2693961.png)

![(Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2693964.png)